molecular formula C20H17ClO3 B11122356 8-chloro-7-[(3-methylbenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

8-chloro-7-[(3-methylbenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

Cat. No.: B11122356
M. Wt: 340.8 g/mol
InChI Key: BHGJKTGXOUPZAX-UHFFFAOYSA-N
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Description

8-Chloro-7-[(3-methylphenyl)methoxy]-1H,2H,3H,4H-cyclopenta[c]chromen-4-one is a synthetic organic compound belonging to the class of chromenone derivatives. Chromenones, also known as benzopyranones, are bicyclic compounds consisting of a benzene ring fused to a pyran ring. This particular compound is characterized by the presence of a chlorine atom at the 8th position, a 3-methylphenylmethoxy group at the 7th position, and a cyclopentane ring fused to the chromenone core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-chloro-7-[(3-methylphenyl)methoxy]-1H,2H,3H,4H-cyclopenta[c]chromen-4-one can be achieved through a multi-step process involving the following key steps:

    Formation of the Chromenone Core: The chromenone core can be synthesized via the condensation of salicylaldehyde with an appropriate β-ketoester in the presence of a base, followed by cyclization.

    Introduction of the Chlorine Atom: Chlorination of the chromenone core can be carried out using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions.

    Attachment of the 3-Methylphenylmethoxy Group: The 3-methylphenylmethoxy group can be introduced through an etherification reaction using 3-methylphenol and an appropriate alkylating agent, such as methyl iodide, in the presence of a base.

    Formation of the Cyclopentane Ring: The cyclopentane ring can be fused to the chromenone core through a Diels-Alder reaction involving a suitable diene and dienophile.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and green chemistry principles to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

8-Chloro-7-[(3-methylphenyl)methoxy]-1H,2H,3H,4H-cyclopenta[c]chromen-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of ethers or other substituted derivatives.

Scientific Research Applications

8-Chloro-7-[(3-methylphenyl)methoxy]-1H,2H,3H,4H-cyclopenta[c]chromen-4-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antioxidant, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 8-chloro-7-[(3-methylphenyl)methoxy]-1H,2H,3H,4H-cyclopenta[c]chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interaction with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Induction of Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.

Comparison with Similar Compounds

Similar Compounds

    Chroman-4-one: Lacks the chlorine atom and the 3-methylphenylmethoxy group.

    Coumarin: Similar structure but lacks the cyclopentane ring and specific substituents.

    Flavone: Similar bicyclic structure but differs in the position and type of substituents.

Uniqueness

8-Chloro-7-[(3-methylphenyl)methoxy]-1H,2H,3H,4H-cyclopenta[c]chromen-4-one is unique due to its specific substituents and fused cyclopentane ring, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H17ClO3

Molecular Weight

340.8 g/mol

IUPAC Name

8-chloro-7-[(3-methylphenyl)methoxy]-2,3-dihydro-1H-cyclopenta[c]chromen-4-one

InChI

InChI=1S/C20H17ClO3/c1-12-4-2-5-13(8-12)11-23-19-10-18-16(9-17(19)21)14-6-3-7-15(14)20(22)24-18/h2,4-5,8-10H,3,6-7,11H2,1H3

InChI Key

BHGJKTGXOUPZAX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)COC2=C(C=C3C4=C(CCC4)C(=O)OC3=C2)Cl

Origin of Product

United States

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